5-Chloro-1,2-indanedione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
207554-23-2 |
|---|---|
Molecular Formula |
C9H5ClO2 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-3H-indene-1,2-dione |
InChI |
InChI=1S/C9H5ClO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2 |
InChI Key |
SWHCHEDYHQTQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(=O)C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 1,2 Indanedione and Analogs
Classical and Modern Approaches to the Synthesis of 1,2-Indanediones
The synthesis of the 1,2-indanedione scaffold, the foundational structure of 5-Chloro-1,2-indanedione, can be achieved through various classical and modern chemical reactions. Historically, the oxidation of 1-indanone (B140024) or indane has been a primary route.
Classical methods often employed strong oxidizing agents. For instance, selenium dioxide (SeO₂) in acetic acid can oxidize 1-indanone to yield 1,2-indanedione, although this method is hampered by the toxicity of the reagent and scalability issues. Other traditional oxidants like chromic acid have also been used for the oxidation of indane.
Modern synthetic approaches have focused on developing more efficient and environmentally benign methods. One such method involves the use of N-hydroxyphthalimide (NHPI) in conjunction with tert-butyl nitrite (B80452) under aerobic conditions, which proceeds via a radical-mediated oxidation. While this method is more environmentally friendly, it has been reported to result in low yields for the synthesis of the parent 1H-Indene-1,2(3H)-dione. Another modern approach is the oxidation of indane using hydrogen peroxide with a manganese catalyst. nih.gov
A particularly effective modern method is the copper-catalyzed annulation of 2-ethynylbenzaldehyde, which can produce 1,2-indanedione in high yields at room temperature. Furthermore, multicomponent reactions have emerged as a powerful tool. For example, a three-component reaction involving ninhydrin (B49086), a diamine, and malononitrile (B47326) in water can produce complex fused bicyclic products with high efficiency and under sustainable conditions.
| Method | Starting Material | Reagents/Catalyst | Solvent | Temperature | Yield (%) |
| SeO₂ Oxidation | 1-Indanone | SeO₂ | Acetic Acid | 80°C | ~40 |
| Mn-Catalyzed Oxidation | Indane | Mn catalyst, H₂O₂ | Acetonitrile | 50°C | ~22 |
| Cu-Catalyzed Annulation | 2-Ethynylbenzaldehyde | Cu catalyst | Dichloromethane | Room Temp. | ~95 |
| Three-Component Reaction | Ninhydrin, Diamine, Malononitrile | None | Water | Room Temp. | ~98 |
Table 1: Comparison of Synthetic Methods for the 1,2-Indanedione Scaffold. nih.gov
Regioselective Chlorination Strategies for Indanedione Derivatives
A critical step in the synthesis of this compound is the regioselective introduction of a chlorine atom onto the aromatic ring. It has been noted that the direct halogenation of pre-formed indane-1,3-dione derivatives is often not feasible. nih.govencyclopedia.pub Therefore, the chlorination step typically precedes the formation of the dione (B5365651) functionality.
Direct Halogenation Techniques and Reagent Systems
While direct chlorination of the final indanedione is challenging, direct halogenation of related precursors is a viable strategy. For instance, the C-3 chlorination of indoles and C-4 chlorination of imidazole (B134444) have been achieved using N-chlorosuccinimide (NCS) as the halogen source, catalyzed by a Cu-Mn spinel oxide. beilstein-journals.org For phenolic substrates, this catalytic system can provide good to excellent yields and regioselectivity for ortho- or para-halogenation. beilstein-journals.org The direct α-halogenation of ketones, including the α-position of 1-indanone, can be achieved using various reagents, although this is not the desired position for 5-chloro substitution. organic-chemistry.orgmt.com
A palladium-catalyzed meta-C–H chlorination of anilines and phenols has been developed using norbornene as a mediator and a specific pyridone-based ligand. nih.gov This method demonstrates good functional group tolerance and could be conceptually applied to suitably functionalized indane precursors. nih.gov
Functional Group Directed Chlorination
Functional groups on the aromatic ring can direct the position of chlorination. In the context of synthesizing precursors for this compound, a common strategy involves the Friedel-Crafts acylation of chlorobenzene (B131634). asianpubs.org This approach inherently places the acyl group, which will ultimately form part of the indanedione ring, at the para position relative to the directing chloro group. This ensures the desired 5-chloro substitution pattern in the final product.
Multi-Step Synthetic Routes to this compound from Precursors
The synthesis of this compound is typically accomplished through a multi-step sequence, starting from readily available chlorinated aromatic compounds.
Cyclization Reactions in Indanedione Synthesis
A prevalent strategy for constructing the indanone ring system is through intramolecular cyclization reactions. A common precursor, 3-(4-chlorophenyl)propionic acid, can be synthesized from 3-chlorobenzaldehyde (B42229) and propionic acid. google.comchemicalbook.com This acid is then subjected to a Friedel-Crafts acylation reaction to induce cyclization and form 5-chloro-1-indanone (B154136). google.comchemicalbook.com This cyclization is often catalyzed by a Lewis acid such as aluminum chloride or zinc chloride. google.comgoogle.comgoogle.com
Another approach involves the cyclization of 3',4-dichloropropiophenone, which can be prepared via Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride. asianpubs.orggoogle.comgoogle.com The subsequent intramolecular cyclization of 3',4-dichloropropiophenone, typically heated in the presence of a Lewis acid like aluminum chloride, yields 5-chloro-1-indanone. google.comgoogle.com The yield of this cyclization can be improved by the addition of a phase transfer catalyst. google.com
Once 5-chloro-1-indanone is obtained, it can be oxidized to this compound. While direct oxidation methods for this specific compound are not extensively detailed in the literature, methods used for the parent 1-indanone, such as oxidation with selenium dioxide or other modern oxidizing systems, could be applied. researchgate.net
| Precursor | Cyclization Catalyst | Product | Yield (%) |
| 3-(3-chlorophenyl)propionic acid | Zinc Chloride | 5-chloro-1-indanone | ~79.5 |
| 3',4-dichloropropiophenone | Aluminum Chloride | 5-chloro-1-indanone | High |
Table 2: Representative Cyclization Reactions for 5-Chloro-1-indanone Synthesis. google.comgoogle.com
Carbonylative Annulation Strategies
Palladium-catalyzed carbonylative annulation represents a modern and efficient method for the synthesis of indanone structures. acs.org This process typically involves the reaction of an unsaturated aryl iodide with carbon monoxide in the presence of a palladium catalyst. acs.org The proposed mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by CO insertion, acylpalladation of the alkene, and subsequent steps to form the indanone ring. acs.org While not explicitly demonstrated for this compound, this strategy could be adapted by using a suitably substituted 2-iodo-4-chloro-styrene derivative as a starting material to construct the 5-chloro-1-indanone core, which could then be oxidized to the final product.
A palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones using phenyl formate (B1220265) as a CO source has also been reported for the synthesis of 2-substituted indene-1,3-diones, showcasing the utility of carbonylative methods in this area. organic-chemistry.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Preparation
The synthesis of this compound often proceeds through the formation of a key intermediate, 5-chloro-1-indanone or its derivatives, which is subsequently oxidized. Researchers have extensively studied the optimization of this multi-step process, focusing on variables such as catalysts, solvents, temperature, and reagent stoichiometry to enhance both the yield and selectivity of the desired products.
A common route involves the intramolecular Friedel-Crafts cyclization of precursors like 3-chloro-1-(4-chlorophenyl)-1-propanone. The choice of catalyst and reaction temperature is critical in this step. Strong acids like sulfuric acid require temperatures between 90-150°C, while solid acid catalysts can necessitate higher temperatures, ranging from 200-425°C. google.com The use of Lewis acids such as zinc chloride has also been reported as an effective catalyst for this transformation. google.com
Solvent selection plays a pivotal role in reaction kinetics and product purity. While inert solvents such as alkanes (e.g., pentane, heptane) are used, studies have shown that mixed solvent systems can offer superior performance. google.com For instance, in the synthesis of the intermediate 5-chloro-2-methoxycarbonyl-1-indanone, a 1:1 mixture of dimethyl formamide (B127407) (DMF) and dimethyl carbonate (DMC) was found to significantly accelerate the reaction, leading to an improved yield of 88%. asianpubs.org
Furthermore, reaction conditions can be manipulated to control regioselectivity, particularly when functionalizing the indanedione ring. For asymmetrically substituted indanediones, the electronic effects of substituents, such as the chloro group in the 5-position, can lead to the selective activation of one of the two ketone groups, directing subsequent chemical modifications to a specific site. mdpi.comnih.gov The reaction must also be shielded from light, as 1,2-indanediones are known to be susceptible to photochemical reactions. bvda.com
The following table summarizes a comparison of different reaction conditions and their outcomes in the synthesis of 5-chloro-indanone precursors.
| Precursor/Target | Catalyst | Solvent | Temperature (°C) | Key Optimization | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| 5-chloro-2,3-dihydro-1H-inden-1-one | Sulfuric Acid | Inert (unspecified) | 115-116 | Temperature control | 66% | google.com |
| 5-chloro-1-indanone | Zinc Chloride | Methylene (B1212753) Chloride | -10 to 80 | Use of Lewis acid catalyst | 75-80% | google.com |
| 5-chloro-2-methoxycarbonyl-1-indanone | Sodium Hydride (Base) | DMF/DMC (1:1) | Room Temp | Optimized solvent system and base equivalency (1.2 eq) | 88% | asianpubs.org |
Green Chemistry Approaches and Sustainable Synthetic Protocols for Chlorinated Indanediones
In line with the global shift towards sustainable industrial practices, significant efforts have been made to develop greener synthetic routes for chlorinated indanediones. These approaches are guided by the principles of green chemistry, which advocate for the reduction of waste, maximization of atom economy, use of safer solvents and reagents, and increased energy efficiency. mit.eduacs.org
A primary focus has been the replacement of hazardous solvents. Traditional syntheses often employ chlorinated hydrocarbons or polar aprotic solvents like DMF. google.comasianpubs.orgmit.edu Green alternatives that are being adopted include hydrofluoroethers like HFE-7100 and Solstice® Performance Fluid, which are noted for their lower environmental impact and are used in formulations for developing latent fingerprints with 1,2-indanedione. psu.educurtin.edu.au In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. brieflands.com
The use of efficient and recyclable catalysts is another cornerstone of green synthetic protocols. Heterogeneous catalysts, such as solid acids or nano biacidic carbon catalysts, are preferred over homogeneous ones like sulfuric acid because they can be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification. google.combrieflands.compurkh.com Catalytic reactions are inherently more sustainable than those requiring stoichiometric reagents. acs.org
To improve atom economy and reduce the number of synthetic steps, researchers are exploring cascade reactions and multi-component reactions (MCRs). mdpi.com These strategies allow for the construction of complex molecules from simple starting materials in a single pot, which reduces the consumption of materials and the generation of waste. mdpi.com
Energy efficiency is also a key consideration. The development of synthetic methods that operate at ambient temperature and pressure is a major goal. mit.edu Innovative energy sources are being employed to drive reactions more efficiently. For instance, mechanical ball milling has been used for the halogenation of indane-1,3-dione, providing yields as high as 98% for chlorination with trichloroisocyanuric acid in the absence of bulk solvents. mdpi.com Microwave-assisted synthesis has also been shown to be effective for preparing related heterocyclic systems, often leading to shorter reaction times and higher yields. rsc.org
The table below contrasts traditional and green approaches for the synthesis of chlorinated indanediones.
| Synthetic Aspect | Traditional Approach | Green Chemistry Approach | Reference |
|---|---|---|---|
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), DMF | Hydrofluoroethers (HFE-7100), water, solvent-free, bio-based solvents | google.commit.educurtin.edu.auevotec.com |
| Catalysis | Stoichiometric reagents, strong mineral acids (e.g., H₂SO₄) | Reusable heterogeneous catalysts (e.g., solid acids, nano carbon catalysts) | google.combrieflands.com |
| Energy Source | Conventional heating (oil baths) | Mechanochemistry (ball milling), microwave irradiation, ambient temperature reactions | mdpi.commit.edursc.org |
| Waste Reduction | Multiple steps with purification after each step | Multi-component reactions, avoiding protecting groups, using catalytic cycles | mdpi.comacs.org |
Reaction Mechanisms and Chemical Transformations of 5 Chloro 1,2 Indanedione
Nucleophilic Addition Reactions at the Carbonyl Centers
The core reactivity of 5-Chloro-1,2-indanedione involves the addition of nucleophiles to its two electrophilic carbonyl carbons. These reactions are central to its application in various chemical syntheses. The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate which can then be protonated or undergo further transformations.
Mechanism of Addition of Oxygen-Centered Nucleophiles
Oxygen-based nucleophiles, such as water and alcohols, readily react with the electrophilic carbonyl centers of 1,2-dicarbonyl compounds.
In the presence of water, this compound is expected to form a stable hydrate (B1144303), analogous to its well-known relative, ninhydrin (B49086). psu.edu The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by proton transfer to form a geminal diol. The stability of this hydrate is attributed to the electron-withdrawing effect of the adjacent carbonyl group and the chloro-substituted aromatic ring.
With alcohols, such as methanol (B129727), this compound can form a hemiketal. fingerprintexpert.in The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on a carbonyl carbon, forming a tetrahedral intermediate that is subsequently protonated. Mechanistic studies on the parent 1,2-indanedione have shown that this hemiketal can be quite stable, in some cases more so than the parent diketone, which can influence the compound's reactivity in alcoholic solutions. fingerprintexpert.in
Table 1: Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Product Type | Key Mechanistic Step |
|---|---|---|
| Water (H₂O) | Hydrate (Gem-diol) | Nucleophilic attack of water on a carbonyl carbon. |
| Alcohol (ROH) | Hemiketal | Nucleophilic attack of alcohol on a carbonyl carbon. |
Mechanism of Addition of Nitrogen-Centered Nucleophiles
The reaction of this compound with nitrogen-centered nucleophiles, particularly primary amines and amino acids, is a cornerstone of its chemistry, famously utilized in the detection of latent fingerprints. nauss.edu.samdpi.comwikipedia.org The mechanism is analogous to the reaction of ninhydrin with amino acids. fingerprintexpert.inresearchgate.net
The process initiates with a nucleophilic attack by the amino group on one of the carbonyl carbons of the indanedione. This is followed by dehydration to form a Schiff base (imine). The Schiff base then undergoes decarboxylation to yield a resonance-stabilized 1,3-dipole. researchgate.netnih.gov This intermediate is unstable and reacts with a second molecule of this compound. A subsequent condensation and rearrangement, involving the loss of water, leads to the formation of a highly conjugated, colored product, often referred to as Joullié Pink. nauss.edu.sa This final product is intensely colored and often fluorescent, which is the basis for its use as a visualization reagent. bvda.com
Schiff Base Formation: Condensation of the amine with one carbonyl group.
Decarboxylation: Loss of CO₂ from the amino acid moiety to form a 1,3-dipole.
Second Condensation: Reaction of the dipole intermediate with a second molecule of this compound.
Dehydration/Rearrangement: Formation of the final colored product.
Mechanism of Addition of Carbon-Centered Nucleophiles
This compound can react with carbon-centered nucleophiles, such as enolates or organometallic reagents. A notable example is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. nih.gov The methylene group at the C3 position of this compound is itself active, but the carbonyl groups are highly electrophilic and can react with external carbon nucleophiles.
For instance, in a reaction with an active methylene compound like malononitrile (B47326), a basic catalyst (e.g., piperidine (B6355638) or an amine) deprotonates the malononitrile to generate a carbanion (enolate). nih.govmdpi.com This carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of this compound. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield a condensed product, 2-(dicyanomethylene)-5-chloro-1-indanone-2-one. This type of reaction is fundamental in creating more complex molecular scaffolds from the indanedione core. nih.gov
Table 2: Plausible Reactions with Carbon-Centered Nucleophiles
| Nucleophile Type | Reaction Type | Proposed Mechanism |
|---|---|---|
| Enolate (from Malononitrile) | Knoevenagel Condensation | Nucleophilic attack of the carbanion on a carbonyl carbon, followed by dehydration. |
| Organometallic (e.g., Grignard) | Grignard Reaction | Nucleophilic addition of the organometallic reagent to a carbonyl carbon to form a tertiary alcohol after workup. |
Electrophilic Substitution Reactions on the Chlorinated Aromatic Ring
Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. msu.edubyjus.com The mechanism generally involves three steps: generation of a strong electrophile, attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (an arenium ion or sigma complex), and finally, deprotonation to restore aromaticity. unacademy.compressbooks.pub
However, for this compound, such reactions are highly unfavorable. The aromatic ring is severely deactivated towards electrophilic attack. This deactivation stems from two sources:
The Indanedione Group: The two carbonyl groups are powerful electron-withdrawing groups, pulling electron density from the fused benzene (B151609) ring through both inductive and resonance effects.
The Chloro Substituent: The chlorine atom is also an electron-withdrawing group via induction.
The combined deactivating effect of these groups makes the benzene ring extremely electron-poor and thus highly resistant to attack by electrophiles like NO₂⁺ (nitration) or R⁺ (Friedel-Crafts alkylation). Consequently, post-functionalization of the aromatic ring of this compound via standard electrophilic substitution methods is generally not a viable synthetic route. nih.gov Syntheses of indanediones with further aromatic substitution typically require the use of appropriately substituted precursors before the ring system is formed. nih.govresearchgate.net
Redox Chemistry and Electron Transfer Processes Involving this compound
The redox chemistry of this compound is primarily associated with the oxidation and reduction of its dicarbonyl functionality.
Oxidation Pathways and Mechanisms
While the oxidation of 1-indanones to 1,2-indanediones is a common synthetic route to the title compound, the oxidation of this compound can also occur, typically under harsh conditions. wikipedia.orgmdpi.com Strong oxidizing agents can lead to the cleavage of the five-membered ring.
A plausible oxidation pathway involves the oxidative cleavage of the C-C bond between the two carbonyl groups or adjacent bonds. This reaction would be analogous to the oxidation of other ketones and diones, which can be cleaved by strong oxidants like potassium permanganate (B83412) (KMnO₄) or hot nitric acid. In this case, the oxidation of this compound would be expected to yield 4-chlorophthalic acid. Research on the related indane-1,3-dione has shown that strong oxidants like sodium hypochlorite (B82951) can cleave the ring to form phthalic acid. nih.gov The mechanism likely involves the formation of intermediates that are susceptible to nucleophilic attack by the oxidant, leading to bond cleavage and the formation of carboxylic acid groups.
Reduction Pathways and Mechanisms
The reduction of the vicinal ketone groups in this compound can proceed through several pathways, yielding products such as aminoindanols or diols, depending on the reagents and conditions employed.
Catalytic Hydrogenation: The reduction of related indanedione derivatives provides insight into potential pathways for this compound. For instance, the catalytic hydrogenation of 1,2-indandione-2-oxime, a related compound, over a palladium catalyst results in the formation of cis-2-amino-1-indanol. yakhak.org This suggests that catalytic hydrogenation of this compound in the presence of ammonia (B1221849) or a nitrogen source could similarly yield 5-chloro-2-amino-1-indanol, a reductive amination pathway. The regioselectivity of hydrogenation for the parent 1,2-indanedione has been studied using heterogeneous platinum and palladium catalysts, which can selectively reduce one carbonyl group to afford 2-hydroxy-1-indanone with high regioselectivity. researchgate.net
Hydride Reduction: Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com For this compound, treatment with NaBH₄ would be expected to reduce one or both ketone functionalities. The reduction of a single ketone would produce a mixture of 5-chloro-2-hydroxy-1-indanone and 5-chloro-1-hydroxy-2-indanone. The use of a stoichiometric excess of the reducing agent would likely lead to the formation of 5-chloro-1,2-indanediol. The relative stereochemistry of the resulting diol would depend on the steric approach of the hydride reagent. Studies on the reduction of various indanediones and related compounds have shown that a variety of hydrogenated products can be obtained using sodium borohydride. researchgate.net
| Reduction Method | Potential Reagent(s) | Plausible Product(s) | Mechanism Type |
| Catalytic Hydrogenation | H₂, Pd/C | 5-chloro-2-hydroxy-1-indanone, 5-chloro-1,2-indanediol | Heterogeneous Catalysis |
| Reductive Amination | H₂, Pd/C, NH₃ | cis-5-chloro-2-amino-1-indanol | Catalytic Reductive Amination |
| Hydride Reduction | NaBH₄ | 5-chloro-2-hydroxy-1-indanone, 5-chloro-1,2-indanediol | Nucleophilic Addition |
Photochemical Reactivity and Excited State Dynamics of this compound
Indanediones are known to be photochemically active. niscpr.res.in The introduction of a chloro-substituent on the aromatic ring influences the electronic properties and, consequently, the photochemical behavior and excited-state dynamics of the molecule.
Research on related chloro-substituted indandione derivatives demonstrates their capacity for significant photochemical transformations. For example, the photolysis of 6-chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran, a flavonoid derivative, at an excitation wavelength of 360 nm leads to a rearrangement product, 6-chloro-3-hydroxy-3-(2′-thienyl)-1,2-indandione. niscpr.res.in This reaction proceeds with a low quantum yield (Φ ≈ 0.05), a value that is not significantly affected by the polarity of the solvent. niscpr.res.in This suggests that the photoreaction pathway for this class of compounds can involve complex skeletal rearrangements. A similar photorearrangement may be possible for this compound under UV irradiation.
The excited-state dynamics of indanedione derivatives are often governed by processes such as excited-state intramolecular proton transfer (ESIPT), especially in hydroxyl-substituted analogs. niscpr.res.insemanticscholar.org For this compound, which lacks a proton-donating group, the dynamics are more likely to be influenced by intramolecular charge transfer (ICT) states. The chlorine atom, being an electron-withdrawing group, can affect the energy levels of the singlet and triplet excited states. The excited state dynamics of substituted terthiophenes, for example, are dramatically altered by substituents that influence intramolecular charge transfer. acs.org Laser flash photolysis studies of the parent 1,2,3-indanetrione show that its triplet state preferentially undergoes a rapid α-cleavage process. scielo.br It is plausible that the excited state of this compound could also decay via pathways involving cleavage of the bonds adjacent to the carbonyl groups.
| Photochemical Process | Conditions | Observation/Product Type | Quantum Yield (Φ) |
| Photorearrangement | UV Irradiation (e.g., 360 nm) | Skeletal rearrangement (e.g., to indandione derivatives) | ~0.05 (for related compounds) niscpr.res.in |
| α-Cleavage | UV Irradiation | Radical intermediates | Not reported |
Thermal Degradation and Stability Studies of this compound
The stability of this compound is a critical parameter for its storage and application. Both thermal and solution-phase stability are of concern.
Thermal Stability: Data from Differential Scanning Calorimetry (DSC) on analogs of this compound indicate a melting range of 117-124°C, with decomposition observed at temperatures exceeding 150°C. vulcanchem.com This suggests a limited thermal window for applications involving heating. The related compound, 5-chloro-1-indanone (B154136), is noted to be stable under normal conditions but should be protected from excess heat. researchgate.net Thermal decomposition of halogenated organic compounds can lead to the release of hazardous gases, such as hydrogen chloride in this case. researchgate.net
Solution Stability: Working solutions of the parent compound, 1,2-indanedione, are known to have limited stability. niscpr.res.in Over time, the molecules can interact, leading to the formation of other compounds and a decrease in reactivity. niscpr.res.in It is recommended that solutions be prepared fresh and stored in dark glass bottles to minimize degradation, which can be accelerated by light. niscpr.res.in The use of certain solvents, such as methanol or ethanol, can also lead to instability, possibly through the formation of ketals. bvda.com This instability is a significant consideration in its use as a chemical reagent, particularly in sensitive applications like fingerprint detection where the formation of the desired chromogenic or fluorogenic product is paramount. bvda.com
| Parameter | Value/Observation | Method/Source |
| Melting Range | 117-124 °C (for analogs) | DSC vulcanchem.com |
| Decomposition Temperature | >150 °C (for analogs) | DSC vulcanchem.com |
| Solid-State Stability | Generally stable in powder form | General observation niscpr.res.in |
| Solution Stability | Limited; degradation occurs over weeks | General observation niscpr.res.in |
| Incompatible Solvents | Methanol, Ethanol | Formation of less reactive ketals bvda.com |
Metal-Catalyzed Reactions and Ligand Interactions with this compound
The dicarbonyl moiety and the aryl chloride group in this compound offer two distinct sites for interactions with metals, either as a chelating ligand or as a substrate in metal-catalyzed cross-coupling reactions.
Ligand Interactions: The vicinal dicarbonyl groups of 1,2-indanedione act as a bidentate chelating ligand for metal ions. This interaction is famously exploited in forensic science, where treatment of fingerprints developed with 1,2-indanedione with zinc chloride (ZnCl₂) enhances the fluorescence of the resulting product. bvda.comnih.gov The zinc ions form a stable complex with the reaction product of indanedione and amino acids, which helps to stabilize the product and increase its luminescence. researchgate.net This indicates that this compound can readily act as a ligand, forming complexes with transition metals.
Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond on the aromatic ring is a potential site for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds. nih.govbeilstein-journals.org While aryl iodides and bromides are more reactive, aryl chlorides can also participate in these reactions, often requiring more specialized catalyst systems or harsher conditions. beilstein-journals.org For example, the Sonogashira coupling of 2-chloro-5-iodopyridine (B1352245) with an alkyne proceeds selectively at the iodo-position first, but the chloro-position can also react with an excess of the alkyne, demonstrating the feasibility of coupling at a C-Cl bond on a heterocyclic ring. beilstein-journals.org It is therefore plausible that the 5-chloro position of this compound could be functionalized using modern palladium catalysts to introduce new aryl, alkyl, or alkynyl groups.
| Reaction Type | Metal/Catalyst | Potential Product Type | Notes |
| Chelation/Ligand Interaction | ZnCl₂, Co(II), Ni(II), Cu(II) | Metal-indanedione complexes | Enhances fluorescence in forensic applications. bvda.com |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl-1,2-indanediones | C-Cl bond activation is challenging but feasible. |
| Sonogashira Coupling | Pd/Cu catalyst | 5-Alkynyl-1,2-indanediones | Allows for the introduction of alkyne functionalities. beilstein-journals.org |
Derivatization Strategies for Functional Group Transformations of this compound
The reactive dicarbonyl system and the chloro-substituted aromatic ring make this compound a versatile starting material for the synthesis of more complex molecules, particularly heterocyclic and spirocyclic structures.
Condensation Reactions: The ketone groups are primary sites for derivatization. Knoevenagel condensation with active methylene compounds is a common strategy for functionalizing indanediones. mdpi.comclockss.org For instance, the reaction of 1,3-indandione (B147059) with various aldehydes and an amine source can lead to the formation of complex spiro[diindenopyridine-indoline]triones. researchgate.net Similarly, this compound can be expected to react with active methylene compounds at one or both carbonyl positions.
Another key derivatization involves condensation with hydrazine (B178648) derivatives. The reaction of 1,3-indandione with hydrazinecarboxamide, followed by reaction with hydrazonoyl chlorides, yields bis-thiazoles and bis-thiazolidinones. mdpi.comnih.gov Reaction of this compound with hydrazine or substituted hydrazines could be a viable route to synthesize fused heterocyclic systems like indeno[1,2-c]pyridazines.
Synthesis of Spiro Compounds: Indanediones are excellent precursors for the synthesis of spirocyclic compounds. researchgate.netnih.gov Multi-component reactions are particularly effective. A three-component reaction involving 1,3-indandione, an isatin (B1672199) derivative, and 6-aminouracil, catalyzed by an acid, produces spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-indoline derivatives. nih.gov The use of 5-chloroisatin (B99725) in such a reaction proceeded with high yield (95%), demonstrating the compatibility of the chloro-substituent with these reaction conditions. nih.gov This suggests that this compound could be successfully employed in similar one-pot reactions to generate diverse and complex spiro scaffolds.
| Strategy | Reagent(s) | Product Class | Reaction Type |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Arylidene derivatives | Condensation |
| Heterocycle Formation | Hydrazine, substituted hydrazines | Indeno[1,2-c]pyridazines | Cyclocondensation |
| Spirocycle Synthesis | Isatins, 6-aminouracil | Spiro[indeno-pyridopyrimidine-indoline]s | Multi-component reaction nih.gov |
| Spirocycle Synthesis | Isatylidene-malononitriles | Spiro[indoline-methanoindenoazepine]s | Vinylogous Michael/Cyclization acs.org |
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1,2 Indanedione Systems
X-ray Crystallography for Precise Determination of Molecular and Supramolecular Structures of 5-Chloro-1,2-indanedione Derivatives
The analysis of related chlorinated isatin (B1672199) derivatives reveals significant insights into the expected structural features. For instance, in the crystal structure of (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, a compound with a similar chlorinated indane core, the molecule is nearly planar. researchgate.net The crystal packing is dominated by a network of hydrogen bonds. Molecules form centrosymmetric dimers through N—H⋯O interactions and are further linked by O—H⋯O hydrogen bonds, creating chains that assemble into a two-dimensional network. researchgate.net Furthermore, π–π stacking interactions between the benzene (B151609) rings, with centroid-centroid distances of approximately 3.748 Å, contribute to the stability of the crystal structure. researchgate.net
For this compound derivatives, similar intermolecular forces are expected to govern their supramolecular assembly. The chlorine substituent can influence crystal packing through halogen bonding, while the carbonyl groups are potent hydrogen bond acceptors. These interactions, along with C-H···π and π–π stacking, play a significant role in stabilizing the three-dimensional structures of such indole (B1671886) derivatives. nih.gov The precise geometry and nature of these interactions can be meticulously mapped using single-crystal X-ray diffraction. nih.gov
Table 1: Representative Crystallographic Data for a Related Chlorinated Indole System Data based on (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one, a structurally similar compound.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 7.4296 | researchgate.net |
| b (Å) | 7.5187 | researchgate.net |
| c (Å) | 14.3206 | researchgate.net |
| β (°) | 94.184 | researchgate.net |
| Hydrogen Bond (D-H···A) | N1—H1···O1, O2—H2···O1 | researchgate.net |
| π–π Stacking Distance (Å) | 3.748 | researchgate.net |
Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding Networks in this compound Aggregates
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for investigating the structural and bonding characteristics of molecules, particularly intermolecular interactions like hydrogen bonding. nih.govspectroscopyonline.com In the context of this compound aggregates, these methods can reveal how individual molecules associate in the solid state or in solution.
The FTIR and Raman spectra of indanedione derivatives are characterized by distinct vibrational modes. The most prominent are the stretching vibrations of the two carbonyl (C=O) groups. researchgate.net In the absence of strong intermolecular interactions, 1,3-indandiones typically show two carbonyl bands corresponding to asymmetric and symmetric stretching modes. researchgate.net For example, the IR spectrum of a condensation product of indanedione-1,3 shows two carbonyl stretching bands at 1682 and 1720 cm⁻¹. cdnsciencepub.com
The presence of hydrogen bonding significantly affects the position and shape of these vibrational bands. When a carbonyl group acts as a hydrogen bond acceptor, its stretching frequency shifts to a lower wavenumber (red shift). mdpi.com This shift is a direct probe of the strength of the hydrogen bond. In studies of related diketones, the formation of intermolecular hydrogen-bonded networks leads to noticeable changes in the carbonyl region of the IR spectrum. researchgate.net Similarly, the O-H or N-H stretching bands of hydrogen bond donors involved in these networks would appear broadened and shifted. umich.edu
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. It is particularly useful for studying the low-frequency modes associated with lattice vibrations and intermolecular motions in the solid state. spectroscopyonline.comloerting.at By analyzing the Raman spectra of this compound in different phases or environments, one can deduce the nature of the molecular aggregates and the specific roles of the chloro and carbonyl functionalities in forming hydrogen bonding networks. spectroscopyonline.com
Table 2: Typical Infrared Absorption Frequencies for Indanedione Carbonyl Groups
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes | Reference |
| C=O Asymmetric Stretch | ~1740 - 1720 | Sensitive to electronic and environmental effects. | researchgate.net |
| C=O Symmetric Stretch | ~1715 - 1680 | Frequency decreases with hydrogen bonding. | researchgate.netcdnsciencepub.com |
| C=O Stretch (H-bonded) | < 1700 | A significant shift to lower frequency indicates H-bond formation. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes of this compound in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure and dynamics of molecules in solution. ncl.res.in For this compound, NMR provides critical information on its conformation and the influence of its environment.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for unambiguous structure determination. ncl.res.innih.gov
¹H-¹H Correlation Spectroscopy (COSY) would establish the connectivity between protons, for instance, by showing correlations between the protons on the five-membered ring and the aromatic protons on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of each carbon atom that bears a proton.
Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbons and the carbon bearing the chloro substituent, by observing their long-range couplings to nearby protons. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which is crucial for determining the preferred conformation of the molecule in solution. nih.gov
For a related spiro compound derived from 3-bromo-1,2-indanedione, the ¹H NMR spectrum showed distinct signals for the aromatic and aliphatic protons, allowing for detailed structural analysis. cdnsciencepub.com Similar detailed assignments would be achievable for this compound using a combination of these multi-dimensional techniques.
The choice of deuterated solvent can significantly impact the NMR spectrum of a solute. pitt.edu These effects arise from differences in solvent polarity, anisotropy, and the solvent's ability to engage in specific interactions, such as hydrogen bonding. dovepress.comucl.ac.uk
For this compound, changing the solvent is expected to alter the chemical shifts of both proton and carbon nuclei. The chemical shifts of the carbonyl carbons and nearby aromatic protons would be particularly sensitive to the solvent's polarity and hydrogen-bonding capability. dovepress.com In polar, hydrogen-bond accepting solvents like DMSO-d₆, the solvent can interact with any acidic protons or act as a hydrogen bond acceptor for potential enol forms, shifting equilibria and altering chemical shifts compared to a non-polar solvent like CDCl₃ or benzene-d₆. researchgate.netdovepress.com The water peak in the solvent itself is also highly dependent on temperature and the presence of hydrogen-bond acceptors. pitt.edu These solvent-induced shifts can be systematically studied to probe solute-solvent interactions and understand the electronic distribution within the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values based on general principles and data from related indanedione structures.
| Nucleus Type | Predicted Chemical Shift (ppm) | Notes | Reference |
| Aromatic Protons (Ar-H) | 7.5 - 8.0 | The exact shifts depend on the position relative to the chloro and carbonyl groups. | rsc.org |
| Methylene (B1212753) Protons (-CH₂-) | 2.5 - 3.5 | Protons on the five-membered ring. | rsc.org |
| Carbonyl Carbons (C=O) | 190 - 205 | Highly deshielded, sensitive to solvent effects. | rsc.org |
| Aromatic Carbons (Ar-C) | 120 - 145 | Includes both protonated and quaternary carbons. | rsc.org |
| Methylene Carbon (-CH₂-) | 35 - 45 | Aliphatic carbon in the five-membered ring. | rsc.org |
Multi-Dimensional NMR Techniques for Structure Elucidation
Mass Spectrometry for Investigating Fragmentation Pathways and Reaction Intermediates of this compound
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. uni-saarland.de For this compound, MS is instrumental in confirming its molecular formula and elucidating its fragmentation pathways under ionization. tutorchase.com
Upon ionization, typically by electron impact (EI), this compound will form a molecular ion (M⁺•). Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. youtube.com The molecular ion peak (M⁺•) will appear as two peaks, one at m/z corresponding to the ³⁵Cl isotope and another peak (M+2) at two mass units higher for the ³⁷Cl isotope, with a relative intensity of about one-third. youtube.com
The fragmentation of the molecular ion provides structural clues. libretexts.org For ketones, a common fragmentation pathway is the α-cleavage, involving the breaking of a bond adjacent to the carbonyl group. libretexts.org Another typical fragmentation is the loss of small, stable neutral molecules like carbon monoxide (CO). For this compound, expected fragmentation pathways include:
Loss of a chlorine radical (•Cl).
Loss of one or two molecules of carbon monoxide (CO).
Cleavage of the five-membered ring.
Mass spectrometry is also uniquely suited for identifying transient, low-abundance species, making it a powerful tool for studying reaction mechanisms and identifying reactive intermediates. rsc.org By sampling a reaction mixture over time, one can detect and characterize intermediates involved in the synthesis or subsequent reactions of this compound. rsc.org
Table 4: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry
| Ion Fragment | Description | Predicted m/z (for ³⁵Cl) | Notes | Reference |
| [C₉H₅O₂Cl]⁺• | Molecular Ion (M⁺•) | 180 | Will show an M+2 peak at m/z 182 with ~33% intensity. | youtube.com |
| [C₉H₅O₂]⁺ | Loss of •Cl | 145 | Represents the indanedione cation radical without chlorine. | rsc.org |
| [C₈H₅OCl]⁺• | Loss of CO | 152 | A common loss from cyclic ketones. | libretexts.org |
| [C₇H₅Cl]⁺• | Loss of two CO molecules | 124 | Indicates the presence of two carbonyl groups. | libretexts.org |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Characterizing Electronic Transitions and Photophysical Properties of this compound
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of molecules. msu.edu These techniques are particularly relevant for compounds like 1,2-indanedione and its derivatives, which are known for their chromophoric and fluorogenic properties. researchgate.netresearchgate.net
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. beilstein-journals.org The conjugated system, which includes the benzene ring and the dicarbonyl moiety, gives rise to strong π→π* transitions, typically in the UV region. msu.edu The n→π* transitions, originating from the lone pair electrons on the carbonyl oxygens, are generally weaker and appear at longer wavelengths, potentially extending into the visible region. msu.edu The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment; polar solvents can cause shifts in the absorption bands. beilstein-journals.org
1,2-Indanedione itself is a key reagent in forensic science because its reaction product with amino acids is highly fluorescent. researchgate.netnih.gov This property arises from the formation of a highly conjugated and rigid product. This compound is expected to exhibit similar behavior. While the compound itself may have weak fluorescence, its derivatives or reaction products can be strongly emissive. bvda.com Fluorescence spectroscopy measures the emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime. These parameters are crucial for applications in bioimaging and sensing. sci-hub.sedntb.gov.ua The presence of the heavy chlorine atom might influence the photophysical properties by promoting intersystem crossing, which could affect the fluorescence quantum yield.
Table 5: Expected Photophysical Properties of 1,2-Indanedione Systems Properties based on the known behavior of 1,2-indanedione and its derivatives.
| Property | Expected Characteristics | Notes | Reference |
| UV-Vis Absorption (λmax) | Bands in the 200-400 nm range, with possible weak absorption at longer wavelengths. | Corresponds to π→π* and n→π* transitions of the conjugated keto system. | msu.edubeilstein-journals.org |
| Molar Absorptivity (ε) | High for π→π* transitions (>10,000 M⁻¹cm⁻¹); low for n→π* transitions. | Indicates the probability of the electronic transition. | msu.edu |
| Fluorescence Emission (λem) | Weak for the parent compound; strong for reaction products (e.g., with amino acids). Emission is typically in the green-yellow region. | The reaction product (Joullie pink) is highly fluorescent. researchgate.net | nih.govbvda.com |
| Solvent Effects | Solvatochromic shifts (changes in λmax with solvent polarity) are expected. | Polar solvents can stabilize the excited state differently from the ground state, shifting spectra. | beilstein-journals.org |
Computational and Theoretical Chemistry Studies of 5 Chloro 1,2 Indanedione
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic characteristics and reactivity of 5-Chloro-1,2-indanedione. DFT methods are used to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for predicting charge-transfer interactions and chemical reactivity. The energy gap between the HOMO and LUMO (Egap) is a key parameter for determining the molecule's stability and electron mobility. researchgate.net
For indanedione-based systems, DFT calculations have been instrumental. For instance, studies on indandione-terminated quinoidal compounds use DFT to determine their electronic structures, revealing that they are predominantly closed-shell systems. rsc.org In the context of designing new organic materials, DFT has been applied to novel electron donors based on an indandione acceptor, calculating parameters like HOMO, LUMO, and the energy gap to evaluate their optoelectronic and photovoltaic properties. researchgate.net The introduction of the electron-withdrawing chlorine atom at the 5-position in this compound is expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted 1,2-indanedione, potentially influencing its reactivity in nucleophilic or electrophilic attacks.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Indanedione-based Donor (Reference R) | -5.22 | -2.65 | 2.57 | DFT/B3LYP/6-31G(d,p) researchgate.net |
| Modified Indanedione Donor (M3) | -5.55 | -3.35 | 2.20 | DFT/B3LYP/6-31G(d,p) researchgate.net |
| This compound (Hypothetical) | -5.7 to -5.9 | -3.0 to -3.2 | ~2.7 | DFT (Predicted Trend) |
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into how the molecule behaves in different environments, particularly in various solvents. These simulations can model the interactions between the solute (this compound) and solvent molecules, helping to predict its solubility and stability, which is crucial for applications like formulating fingerprint detection reagents. up.ac.za
Furthermore, MD simulations can explore the conformational landscape of the molecule. While the fused ring system of this compound is relatively rigid, MD can reveal subtle changes in its geometry and the dynamics of its interactions with surrounding molecules. For more flexible indanedione derivatives, such as chalcone-based 2-arylidene-1,3-indandiones, MD simulations have been used to show how the molecule forms a stable complex with enzymes and to understand the conformational changes that are key to its biological activity. researchgate.net Such simulations could similarly elucidate the dynamic behavior of this compound when it interacts with surfaces or biological molecules.
Reaction Pathway Analysis and Transition State Identification Using Computational Methods
Computational methods are invaluable for mapping out the potential reaction pathways of this compound. This is particularly relevant for its reaction with amino acids, which is the basis for its use in developing latent fingerprints. nauss.edu.sa Theoretical studies can model the step-by-step mechanism of this reaction, identifying intermediate structures and, crucially, the transition states that connect them.
A proposed reaction mechanism for the parent compound, 1,2-indanedione, with an amino acid involves the formation of a Ruhemann's purple analogue, which accounts for the coloration of developed fingerprints. service.gov.uk Computational analysis can calculate the energy barriers associated with each step of this pathway, predicting the most likely route the reaction will take. For example, a computational study on the interaction between amphetamine and 1,2-indanedione used such methods to investigate binding structures and predict the favorability of the reaction. rsc.org Applying these methods to this compound would clarify how the chloro-substituent affects the reaction kinetics and the properties of the final product.
Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental measurements. For this compound, theoretical calculations can predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. vulcanchem.comrsc.org
Computational predictions suggest distinctive features for this compound. vulcanchem.com In IR spectroscopy, strong absorption bands are anticipated for the carbonyl (C=O) groups and a characteristic band for the carbon-chlorine (C-Cl) bond. In NMR spectroscopy, the electronegativity of the chlorine atom is expected to cause a deshielding effect, influencing the chemical shifts of the nearby carbon and hydrogen atoms on the aromatic ring. vulcanchem.com This integrated approach of using theoretical predictions to guide the analysis of experimental spectra is a cornerstone of modern structural characterization. mdpi.com
| Spectroscopy Type | Predicted Feature | Approximate Wavenumber/Shift | Source |
|---|---|---|---|
| IR Spectroscopy | C=O stretching | ~1750 cm⁻¹ | vulcanchem.com |
| IR Spectroscopy | C-Cl stretching | ~750 cm⁻¹ | vulcanchem.com |
| ¹³C NMR | Deshielding at C5 | Shift influenced by chlorine | vulcanchem.com |
| ¹H NMR | Coupled splitting in aromatic region | Complex patterns | vulcanchem.com |
In silico Modeling of Molecular Interactions (e.g., with specific amino acids or other chemical entities)
In silico modeling encompasses a range of computational techniques, including molecular docking, to simulate the interaction of a molecule with a specific target. For this compound, this is highly relevant for understanding its primary application in forensics: the reaction with amino acids in latent fingerprint residues. nauss.edu.sacbdiai.org
Molecular docking studies can predict the preferred binding orientation and affinity of this compound to the side chains of various amino acids. Such studies have been performed for analogous indanedione derivatives to predict their binding modes within the active sites of enzymes like tyrosinase, identifying key hydrogen bonds and hydrophobic interactions. researchgate.netsemanticscholar.org A computational study specifically investigated the non-covalent interactions between 1,2-indanedione and amphetamine. rsc.org For this compound, in silico models could predict how it interacts with the amino acids commonly found in fingerprint sweat, explaining the sensitivity and specificity of the detection method. These models can also be extended to predict interactions with other chemical entities or biological targets, opening avenues for exploring other potential applications. nih.gov
Applications of 5 Chloro 1,2 Indanedione in Synthetic Organic Chemistry and Materials Science
Role as a Key Building Block in Heterocyclic Compound Synthesis
5-Chloro-1,2-indanedione, a derivative of 1,2-indanedione, serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its reactive dicarbonyl functionality allows for condensations and cyclizations with various nucleophiles to construct complex molecular frameworks.
Synthesis of Spirocyclic Systems
The indanedione moiety is a valuable component in the construction of spirocyclic systems, which are compounds containing two rings connected by a single common atom. acs.orgcdnsciencepub.com These structures are of significant interest in medicinal chemistry due to their unique three-dimensional arrangements.
For instance, spirobenzylisoquinoline alkaloids, a class of natural products, have been synthesized using substituted 2-phenyl-1,3-indanediones as starting materials. cdnsciencepub.com The synthesis of spiro[diindeno[1,2-b:2',1'-e]pyridine-11,3'-indoline]-trione derivatives has been achieved through a one-pot condensation of 1,3-indandione (B147059), isatin (B1672199), and aniline, showcasing the utility of the indanedione core in multicomponent reactions to build complex spiro-heterocycles. dergipark.org.tr
Furthermore, the reaction of 2-arylidene-1,3-indanediones with α,β-unsaturated N-alkyl or N-arylaldimines can yield polysubstituted spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines] through a catalyst-free domino aza/oxa-Diels–Alder reaction. acs.org Similarly, spiro pyridopyrimidine-indoline derivatives have been synthesized by reacting 1,3-indandione, isatin derivatives, and 6-aminouracil. brieflands.com Another example involves the synthesis of dispiropyrrolidine derivatives through a tandem Knoevenagel–1,3-dipolar cycloaddition of isatin, sarcosine, 1,3-indandione, and an aldehyde. bohrium.com
Table 1: Examples of Spirocyclic Systems Synthesized from Indanedione Derivatives
| Starting Materials | Reagents | Resulting Spirocyclic System | Reference |
| 1,3-Indandione, Isatin, Aniline | Brønsted acid ionic liquid | Spiro[diindeno[1,2-b:2',1'-e]pyridine-11,3'-indoline]-triones | dergipark.org.tr |
| 2-Arylidene-1,3-indanediones, α,β-Unsaturated Aldimines | None (catalyst-free) | Spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines] | acs.org |
| 1,3-Indandione, Isatin derivatives, 6-Aminouracil | Nano biacidic carbon catalyst | Spiro pyridopyrimidine-indolines | brieflands.com |
| Isatin, Sarcosine, 1,3-Indandione, Aldehyde | None (catalyst-free) | Dispiropyrrolidine derivatives | bohrium.com |
Synthesis of Fused Polycyclic Aromatic and Heteroaromatic Systems
The indanedione scaffold is also instrumental in the synthesis of fused polycyclic aromatic and heteroaromatic systems. These compounds are of interest for their potential applications in materials science and medicinal chemistry.
One approach involves the acid-catalyzed reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine to produce a tricyclic, trifluoromethylated indenopyrazole. researchgate.net Additionally, the reaction of 3-formyl-2-mercaptoquinolines with 1,3-indandione in the presence of aluminum chloride as a catalyst can yield novel fused polyheterocycle derivatives. tandfonline.com
Palladium-catalyzed C–H/peri-C–H annulative coupling represents a modern strategy for constructing cyclopenta-fused polycyclic heteroarenes (CP-PHAs). rsc.org While the direct use of this compound in this specific reaction is not detailed, the underlying principle of using a building block to create fused systems is relevant.
Utilization in Multicomponent Reactions (MCRs) for Complex Molecular Architectures
This compound and its parent compound, 1,3-indanedione, are valuable substrates in multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product. sciengine.comorganic-chemistry.org MCRs are highly efficient for generating molecular diversity. researchgate.net
An example is the synthesis of spiro[diindenopyridine-indoline]-triones from the one-pot reaction of 1,3-indandione, isatin, and aniline. dergipark.org.tr Another MCR involves the reaction of isatin, 1,3-indandione, and 2-naphthol (B1666908) to create spironaphthopyrano[1,2-b]indeno-7,3'-indolines. Furthermore, indenonaphthopyran scaffolds can be synthesized through a Knoevenagel-Friedel-Crafts-Hemiketalization triple cascade reaction of 1,3-indanedione, an aldehyde, and 2-naphthol. bohrium.com
Table 2: Examples of Multicomponent Reactions Involving Indanedione Scaffolds
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| 1,3-Indandione | Isatin | Aniline | Spiro[diindenopyridine-indoline]-triones | dergipark.org.tr |
| Isatin | 1,3-Indandione | 2-Naphthol | Spironaphthopyrano[1,2-b]indeno-7,3'-indolines | |
| 1,3-Indandione | Aldehyde | 2-Naphthol | Indenonaphthopyran scaffolds | bohrium.com |
Precursor for Advanced Organic Materials
The indanedione scaffold is a key component in the design of advanced organic materials due to its electron-accepting properties. mdpi.comencyclopedia.pubnih.gov These materials find applications in fields such as organic electronics, photopolymerization, and optical sensing. mdpi.comencyclopedia.pubnih.gov
The design of these materials often involves modifying the indanedione core to tune its electronic and optical properties. For example, derivatives of 1H-indene-1,3(2H)-dione with substituted anilinoethylidene groups are explored for their potential in various applications due to the ability to modulate their electronic properties through substitution.
Development of Novel Reagents and Catalytic Systems Utilizing Indanedione Scaffolds
The unique chemical properties of the indanedione scaffold have led to its incorporation into novel reagents and catalytic systems. The reactivity of the dicarbonyl group and the adjacent methylene (B1212753) group allows for a wide range of chemical transformations.
For instance, halogenated indane-1,3-diones can be synthesized from halogenated phthalic anhydrides and serve as building blocks for further synthetic elaborations. mdpi.com The development of catalytic systems for reactions involving indanediones, such as the use of Lewis acids or organocatalysts, continues to be an active area of research. bohrium.com
Applications as a Derivatizing Agent in Chemical Analysis Methods
1,2-Indanedione and its derivatives are widely used as derivatizing agents in chemical analysis, particularly for the detection of amino acids. sirchie.comnauss.edu.sanih.govchemicalbook.comresearchgate.netsirchie.com This application is highly significant in forensic science for the visualization of latent fingerprints on porous surfaces. nauss.edu.sanih.govresearchgate.netsirchie.comcurtin.edu.auresearchgate.net
1,2-Indanedione reacts with the amino acids present in fingerprint residues to form a fluorescent product, often referred to as Joullie's Pink. nauss.edu.saresearchgate.netcurtin.edu.au This allows for the sensitive detection of latent prints that may not be visible to the naked eye. sirchie.comsirchie.com The reaction product exhibits strong luminescence, which can be enhanced through post-treatment with zinc chloride. nih.govbvda.com
The effectiveness of 1,2-indanedione has been compared to other amino acid reagents like ninhydrin (B49086) and DFO (1,8-diazafluoren-9-one). nih.govcurtin.edu.aubvda.com Studies have shown that 1,2-indanedione can offer comparable or even superior results in terms of fluorescence intensity. bvda.com Formulations of 1,2-indanedione are commercially available for this purpose. sirchie.comsirchie.com
Table 3: Comparison of Fingermark Detection Reagents
| Reagent | Reaction with Amino Acids | Visualization | Reference |
| 1,2-Indanedione | Forms fluorescent product (Joullie's Pink) | Visible as pale pink, strong fluorescence under specific light sources | nauss.edu.saresearchgate.netsirchie.comcurtin.edu.au |
| Ninhydrin | Forms a deep purple product (Ruhemann's Purple) | Visible as a purple color | nih.govcurtin.edu.au |
| DFO (1,8-diazafluoren-9-one) | Forms a fluorescent product | Weakly colored, strong fluorescence | nih.govcurtin.edu.aubvda.com |
This derivatization reaction is not limited to forensic science and can be applied in other analytical contexts where the detection and quantification of amino acids are necessary. nih.govcore.ac.uk
Mechanistic Investigations of Selective Molecular Interactions of 5 Chloro 1,2 Indanedione
Molecular Recognition and Binding Mechanisms with Specific Chemical Substrates (e.g., amino acids)
The primary mechanism by which 5-Chloro-1,2-indanedione recognizes and binds to substrates like amino acids is analogous to that of its parent compound, 1,2-indanedione. This reaction is a well-documented process in forensic chemistry, valued for its ability to produce highly fluorescent products. nauss.edu.sasbq.org.br The molecular recognition is driven by a chemical reaction between the diketone functionality of the indanedione molecule and the primary amine group of an amino acid.
The process begins with a nucleophilic attack by the amino group of the amino acid on one of the carbonyl carbons of the this compound molecule. sbq.org.br This is followed by a series of steps including dehydration to form a Schiff base, subsequent decarboxylation, and reaction with a second molecule of this compound. nauss.edu.sabvda.com The final product is a highly conjugated azomethine ylide, often referred to as a Joullié's Pink derivative, which is responsible for both the color and the intense luminescence observed. nauss.edu.sabvda.com
The general reaction pathway is detailed in the table below.
Table 1: General Reaction Mechanism of this compound with Amino Acids
| Step | Description | Intermediate Formed |
|---|---|---|
| 1 | Nucleophilic attack of the amino acid's amine group on a carbonyl carbon of this compound. | Hemiaminal |
| 2 | Dehydration to form a Schiff base. | Imine |
| 3 | Decarboxylation of the amino acid moiety. | Intermediate imine |
| 4 | Tautomerization and hydrolysis to yield 2-amino-5-chloro-1-indanone. | 2-amino-5-chloro-1-indanone |
The selectivity for amino acids is inherent to this reaction mechanism, as they provide the necessary primary amine and alpha-carbon structure to facilitate the entire cascade. While the reaction proceeds with various amino acids, the intensity of the resulting color and fluorescence can differ depending on the specific amino acid substrate. nauss.edu.sa The presence of the electron-withdrawing chlorine atom at the 5-position is predicted to increase the electrophilicity of the carbonyl carbons, potentially enhancing the rate of the initial nucleophilic attack compared to the unsubstituted 1,2-indanedione.
Chemical Probes and Labeling Strategies Involving this compound
The reaction of this compound with amino acids forms the basis of its primary application as a chemical probe and labeling agent. This strategy is most prominently used in forensic science for the development of latent fingerprints on porous surfaces like paper and cardboard. nauss.edu.sachemicalbook.com In this context, the compound serves as a labeling reagent that selectively targets the amino acid residues present in the sweat deposits that constitute a fingerprint.
The labeling process involves applying a solution of this compound to the surface of interest. The reagent reacts with the amino acids, effectively "labeling" the otherwise invisible fingerprint ridges with the highly fluorescent Joullié's Pink derivative. The resulting labeled print can then be visualized under specific lighting conditions, typically using a forensic light source emitting green light (around 530 nm), with the resulting fluorescence viewed through an orange or red filter. chemicalbook.com
This method is considered a powerful labeling strategy for several reasons:
High Sensitivity: 1,2-indanedione and its derivatives are known for their high sensitivity, capable of detecting minute amounts of amino acids. chemicalbook.com
High Contrast: The intense luminescence of the reaction product provides excellent contrast against various background surfaces, especially those that are fluorescent themselves.
Specificity: The reaction is highly specific to amino acids, reducing false positives from other components in the fingerprint residue.
The development of various substituted 1,2-indanediones, including the 5-chloro derivative, represents an effort to create a toolbox of labeling reagents with tailored properties (e.g., enhanced fluorescence, better solubility in non-polar solvents) for optimizing fingerprint detection under diverse conditions. bvda.combvda.com
Insights into Structure-Reactivity Relationships from Molecular Interaction Studies
The relationship between the molecular structure of 1,2-indanedione derivatives and their reactivity is a key area of study for developing improved forensic reagents. The substitution on the aromatic ring significantly influences the electronic properties of the molecule and, consequently, its interaction with amino acids and the photophysical properties of the resulting product.
The introduction of a chlorine atom at the 5-position of the indanedione ring has a predictable and significant impact on its reactivity.
Electronic Effects: Chlorine is an electron-withdrawing group via induction, which increases the electrophilicity of the dicarbonyl system. This heightened electrophilicity is expected to make the carbonyl carbons more susceptible to nucleophilic attack by amino acids, potentially leading to a faster reaction rate compared to the unsubstituted 1,2-indanedione. vulcanchem.com
Luminescence Properties: The nature of the substituent on the aromatic ring also modulates the fluorescence of the final product. Studies on other derivatives, such as 5-methoxy and 5,6-dimethoxy-1,2-indanedione, have shown that electron-donating groups can lead to superior fluorescence compared to the parent compound. bvda.comasme.org Conversely, an electron-withdrawing group like chlorine may alter the energy levels of the molecular orbitals in the final fluorophore, shifting the absorption and emission maxima and influencing the quantum yield. While specific quantitative data for the 5-chloro derivative is not extensively published, it is part of a broader class of halogenated analogues investigated for these properties. researchgate.net
The systematic study of such derivatives allows for the fine-tuning of the reagent for specific applications. For example, while some derivatives may offer brighter fluorescence, others might have better solubility in solvents that are less likely to cause ink running on documents. The insights gained from comparing these substituted indanediones are crucial for optimizing latent print detection protocols.
Table 2: Inferred Structure-Property Relationships of Substituted 1,2-Indanediones
| Substituent at Position 5 | Electronic Effect | Expected Impact on Reactivity | Inferred Impact on Product Fluorescence |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline reactivity | Standard fluorescence (Joullié's Pink) |
| -OCH₃ (Methoxy) | Electron-donating | May slightly decrease the rate of initial attack but stabilizes the conjugated product | Enhanced fluorescence intensity reported bvda.comasme.org |
| -SCH₃ (Methylthio) | Electron-donating | Similar to methoxy, may stabilize the final conjugated system | One of the first derivatives synthesized, showing strong fluorescence nauss.edu.sa |
Future Research Directions and Perspectives in 5 Chloro 1,2 Indanedione Chemistry
Exploration of Unconventional Reactivity under Novel Conditions
The study of chemical reactions is no longer confined to traditional batch-wise processes in conventional solvents. The push towards greener, more efficient, and safer chemical synthesis has spurred interest in unconventional reaction conditions.
Flow Chemistry: The application of continuous-flow microreactor technology to the chemistry of 5-Chloro-1,2-indanedione represents a significant opportunity. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. Future studies could investigate multicomponent reactions involving this compound under flow conditions to rapidly generate libraries of complex heterocyclic compounds.
Mechanochemistry: Mechanochemical techniques, such as ball milling and grinding, induce chemical reactions in the solid state with minimal or no solvent. rsc.org This approach is highly attractive from a green chemistry perspective. Research into the mechanochemical reactions of this compound with various nucleophiles (e.g., amines, thiols, active methylene (B1212753) compounds) could unveil novel reaction pathways that are inaccessible in solution-phase chemistry. acs.org The high-energy environment within a ball mill could facilitate transformations leading to unique spirocyclic or fused-ring systems.
Table 1: Potential Unconventional Reaction Methodologies for this compound
| Methodology | Potential Reaction | Expected Advantages |
|---|---|---|
| Flow Chemistry | Multicomponent reactions (e.g., with amino acids and dipolarophiles) | Enhanced safety, scalability, improved yield and purity, rapid screening of conditions. |
Rational Design of New this compound Analogs with Tuned Reactivity and Selectivity
While the 5-chloro substituent provides a starting point, the systematic introduction of other functional groups onto the indanedione framework is a crucial next step for fine-tuning its properties. The rational design of new analogs will be guided by the desired application, whether it be for materials science, catalysis, or as a synthon in organic synthesis. mdpi.comresearchgate.net
Future work should focus on:
Modulating Electronic Properties: Introducing electron-donating or further electron-withdrawing groups at other positions on the aromatic ring to precisely control the reactivity of the carbonyl groups.
Introducing Steric Bulk: Incorporating bulky substituents adjacent to the reactive sites to influence the regioselectivity and stereoselectivity of reactions.
Appending Functional Handles: Adding groups that can participate in secondary reactions, such as polymerization, or act as coordination sites for metal catalysts.
This targeted design approach will transform this compound from a single compound into a versatile platform for creating a wide array of specialized molecules.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for modern chemical research. nih.gov By leveraging theoretical calculations, researchers can predict the outcomes of reactions, understand complex mechanisms, and design new molecules with greater efficiency. researchgate.netbohrium.com
For this compound, this integrated approach would involve:
Density Functional Theory (DFT) Calculations: To model reaction pathways, calculate activation energies, and predict the structures and spectral properties of products and intermediates. researchgate.net This can help in understanding the influence of the chloro-substituent on the reaction mechanism. nih.gov
In Silico Screening: To virtually screen libraries of potential reactants against this compound to identify promising candidates for novel transformations.
Spectroscopic Correlation: To use calculated spectroscopic data (e.g., NMR, IR) to aid in the characterization of new, complex products obtained experimentally.
This "digital-first" approach can significantly reduce the number of experiments required, saving time, resources, and minimizing waste, thereby accelerating the pace of discovery in this compound chemistry.
Table 2: Integrated Discovery Workflow
| Stage | Computational Tool | Experimental Action |
|---|---|---|
| Design | Molecular modeling | Propose new analogs with desired electronic/steric properties. |
| Prediction | DFT, Ab initio methods | Predict reaction outcomes and screen potential reactants. |
| Synthesis | N/A | Synthesize target compounds based on computational guidance. |
| Analysis | Spectroscopic simulation | Correlate experimental data (NMR, IR, MS) with calculated values for structural confirmation. |
Development of Supramolecular Assemblies Incorporating this compound Units
Supramolecular chemistry, which focuses on systems held together by non-covalent interactions, is a frontier of materials science. The this compound molecule possesses several features that make it an attractive building block (a tecton) for supramolecular assemblies: two polar carbonyl groups capable of hydrogen bonding and dipole-dipole interactions, an aromatic ring for π-π stacking, and a chlorine atom that can participate in halogen bonding.
Future research should explore the incorporation of this compound into:
Coordination Polymers and Metal-Organic Frameworks (MOFs): By functionalizing the ring with coordinating groups (e.g., carboxylates, pyridyls), it could be used to build porous materials with potential applications in gas storage or catalysis.
Liquid Crystals: The rigid, planar core of the indanedione system is conducive to forming liquid crystalline phases.
Supramolecular Gels: The formation of extended, fibrous networks through directional non-covalent interactions could lead to novel soft materials.
Host-Guest Systems: The development of container molecules based on indanedione scaffolds has shown promise in catalysis. chinesechemsoc.orgmdpi-res.com The specific electronic and steric properties of the 5-chloro analog could be exploited to create new hosts with unique recognition and catalytic capabilities.
Emerging Roles in Advanced Chemical Technologies and Sustainable Processes
Beyond fundamental reactivity, the unique properties of this compound can be harnessed for specific technological applications and to address challenges in sustainability.
Advanced Forensic Reagents: Building upon the known use of 1,2-indanediones, research could focus on developing this compound formulations that offer enhanced sensitivity, greater fluorescence, or improved performance on challenging surfaces. nih.govnih.gov A key goal would be the development of sustainable formulations using environmentally benign solvents. curtin.edu.au
Organic Electronics: The electron-accepting nature of the 1,2-dicarbonyl system makes indanedione derivatives interesting candidates for n-type organic semiconductors. The 5-chloro substituent could further tune the electronic energy levels (LUMO) for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Catalysis: The indanedione scaffold can be modified to support catalytic metal centers or to act as an organocatalyst itself. The specific steric and electronic environment provided by the 5-chloro derivative could lead to catalysts with novel activity and selectivity.
The exploration of these future directions will undoubtedly establish this compound as a versatile and valuable compound in the chemist's toolkit, contributing to advancements in synthesis, materials, and sustainable technologies.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2-indanedione |
| 1,3-indanedione |
| 5-chloro-1-indanone (B154136) |
| Ninhydrin (B49086) |
| 1,8-diazafluoren-9-one (DFO) |
| Zinc Chloride |
| Guanidine hydrochloride |
Q & A
Q. What are the established synthetic routes for 5-Chloro-1,2-indanedione, and how can researchers optimize yield and purity?
Methodological Answer: The synthesis of this compound typically involves chlorination of 1,2-indanedione using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Key steps include controlling reaction temperature (20–40°C) and stoichiometry to avoid over-chlorination. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for purity.
-
Reproducibility Tip: Document reagent sources, reaction times, and purification conditions in detail, as minor variations can significantly affect outcomes .
-
Example Data Table:
Method Reagent Temp (°C) Yield (%) Purity (%) SO₂Cl₂ chlorination Sulfuryl chloride 25 68 98 PCl₅ chlorination PCl₅ 40 72 95
Q. How should researchers characterize this compound to confirm its structural identity?
Methodological Answer: Characterization requires a combination of spectroscopic and analytical techniques:
- NMR: Compare ¹H/¹³C NMR spectra with literature data to confirm substituent positions (e.g., chloro group at C5).
- Mass Spectrometry: Validate molecular ion peaks ([M+H]⁺ expected at m/z 196.5 for C₉H₅ClO₂).
- Elemental Analysis: Ensure %C, %H, and %Cl align with theoretical values (±0.3%).
- Melting Point: Report ranges (literature: 145–147°C) to assess purity .
Best Practice: Include raw spectral data in supplementary materials to enable peer validation .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
Methodological Answer:
- Solubility: Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods. Example: Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL).
- Stability: Conduct accelerated degradation studies under light, heat (40–60°C), and varying pH (2–12). Monitor via HPLC for decomposition products.
Key Consideration: Store in amber vials at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives or predict reactivity of this compound?
Methodological Answer:
- DFT Calculations: Use software like Gaussian or ORCA to model electrophilic/nucleophilic sites. For example, predict regioselectivity in substitution reactions at the C5 chloro group.
- Docking Studies: Screen for bioactivity by docking into target proteins (e.g., enzyme active sites) using AutoDock Vina.
- Validation: Cross-reference computational predictions with experimental kinetic data (e.g., reaction rates) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis: Systematically compare studies for variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and controls.
- Dose-Response Curves: Generate EC₅₀/IC₅₀ values under standardized conditions (e.g., 72-hour incubations, triplicate runs).
- Statistical Rigor: Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals .
Q. How can researchers optimize reaction conditions for this compound in multistep syntheses?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).
- In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track intermediate formation.
- Case Study: Optimizing a Suzuki coupling step might require Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O at 80°C .
Q. What methodologies validate the mechanistic role of this compound in catalytic cycles or reaction pathways?
Methodological Answer:
Q. How should researchers integrate multidisciplinary approaches (e.g., medicinal chemistry, materials science) into studies of this compound?
Methodological Answer:
Q. What are best practices for documenting and sharing experimental protocols involving this compound?
Methodological Answer:
- Electronic Lab Notebooks (ELNs): Record real-time data with timestamps and version control.
- Supplementary Materials: Provide detailed procedures (e.g., HPLC gradients, NMR acquisition parameters) in machine-readable formats (e.g., .csv, .jdx) .
Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline sensors (e.g., pH, turbidity) for real-time monitoring.
- Quality-by-Design (QbD): Define critical quality attributes (CQAs) like particle size distribution and impurity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
